

# rac Practolol-d3 material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | rac Practolol-d3 |           |
| Cat. No.:            | B587756          | Get Quote |

## In-Depth Technical Guide: rac Practolol-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data, experimental protocols, and biological signaling pathways associated with **rac Practolol-d3**. This document is intended to serve as a critical resource for professionals engaged in research and development involving this compound.

## Section 1: Material Safety and Physical/Chemical Properties

Precise safety and property data for **rac Practolol-d3** are not exhaustively published. Therefore, the data for the parent compound, rac Practolol, are provided as a close proxy, supplemented with specific data for the deuterated analog where available. Researchers should handle this compound with the standard precautions for laboratory chemicals of its class.

## **Substance Identification**



| Identifier        | rac Practolol                                                    | rac Practolol-d3                                                            |
|-------------------|------------------------------------------------------------------|-----------------------------------------------------------------------------|
| Chemical Name     | N-[4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]phenyl]acetamide | N-[4-[2-Hydroxy-3-[(1-<br>methylethyl)amino]propoxy]ph<br>enyl]acetamide-d3 |
| Synonyms          | (±)-Practolol, Eraldin, Dalzic                                   | Labelled Practolol, (±)-<br>Practolol-d3                                    |
| CAS Number        | 6673-35-4                                                        | 1794795-47-3[1]                                                             |
| Molecular Formula | C14H22N2O3                                                       | C14H19D3N2O3                                                                |
| Molecular Weight  | 266.34 g/mol                                                     | 269.35 g/mol                                                                |

**Physical and Chemical Properties** 

| Property            | Value (for rac Practolol) |
|---------------------|---------------------------|
| Appearance          | White Solid               |
| Storage Temperature | 2-8°C Refrigerator[1]     |
| Shipping Conditions | Ambient[1]                |

## **Hazard Identification and Safety Precautions**

While a specific hazard profile for **rac Practolol-d3** is not available, the parent compound, practolol, is known to have adverse effects. Chronic use has been associated with oculomucocutaneous syndrome. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses. Work should be conducted in a well-ventilated area.

#### First Aid Measures:

- In case of skin contact: Wash off immediately with soap and plenty of water.
- In case of eye contact: Rinse thoroughly with plenty of water.
- If inhaled: Move to fresh air.



If swallowed: Rinse mouth with water.

## Section 2: Biological Activity and Mechanism of Action

Practolol is a selective antagonist of the β1-adrenergic receptor. This selectivity makes it cardioselective, primarily affecting the heart muscle. By blocking the action of catecholamines (e.g., adrenaline and noradrenaline) at these receptors, practolol reduces heart rate, blood pressure, and cardiac output. The deuteration in **rac Practolol-d3** is not expected to alter this fundamental mechanism of action but may influence its pharmacokinetic profile.

## **Signaling Pathway**

Practolol exerts its effects by inhibiting the downstream signaling cascade of the  $\beta1$ -adrenergic receptor. Upon binding, it prevents the G-protein-coupled receptor from activating adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP). This leads to a decrease in the activity of protein kinase A (PKA) and subsequent downstream effectors.



Click to download full resolution via product page

Figure 1: Practolol's inhibitory signaling pathway. (Max-width: 760px)

## **Section 3: Experimental Protocols**

The following are representative protocols for studying the effects of **rac Practolol-d3** in a research setting.

## In Vitro Beta-Adrenergic Receptor Binding Assay



This protocol outlines a competitive radioligand binding assay to determine the affinity of **rac Practolol-d3** for the  $\beta$ 1-adrenergic receptor.

#### Materials:

- Cell membranes expressing the human β1-adrenergic receptor.
- Radioligand (e.g., [3H]-CGP 12177).
- rac Practolol-d3 stock solution.
- Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, pH 7.4).
- Wash buffer (ice-cold).
- Glass fiber filters.
- Scintillation cocktail and counter.

#### Procedure:

- Prepare serial dilutions of rac Practolol-d3 in binding buffer.
- In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of **rac Practolol-d3**.
- Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competitor like propranolol).
- Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
- Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters with ice-cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials with scintillation cocktail.
- Quantify the bound radioactivity using a scintillation counter.



 Analyze the data to calculate the IC<sub>50</sub> value of rac Practolol-d3, which can then be used to determine its binding affinity (Ki).

## **Cell-Based Functional Assay: cAMP Measurement**

This protocol measures the functional consequence of  $\beta$ 1-adrenergic receptor blockade by quantifying changes in intracellular cAMP levels.

#### Materials:

- A suitable cell line endogenously or recombinantly expressing the β1-adrenergic receptor (e.g., CHO-K1 cells).
- Isoproterenol (a non-selective β-agonist).
- rac Practolol-d3 stock solution.
- · Cell culture medium.
- cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

#### Procedure:

- Plate the cells in a 96-well plate and grow to confluence.
- Pre-treat the cells with varying concentrations of rac Practolol-d3 for a defined period (e.g., 30 minutes).
- Stimulate the cells with a fixed concentration of isoproterenol (typically at its EC<sub>50</sub> or EC<sub>80</sub>) for a short duration (e.g., 15 minutes).
- Lyse the cells according to the cAMP assay kit manufacturer's instructions.
- Measure the intracellular cAMP concentration using the chosen assay method.
- Plot the cAMP concentration against the concentration of rac Practolol-d3 to determine its
  potency (IC<sub>50</sub>) in inhibiting the agonist-induced cAMP production.



## **Experimental Workflow Visualization**

The following diagram illustrates a general workflow for characterizing a  $\beta$ -blocker like **rac Practolol-d3**.



Click to download full resolution via product page

Figure 2: General experimental workflow. (Max-width: 760px)

## **Section 4: Concluding Remarks**

This technical guide consolidates the available information on **rac Practolol-d3**, providing a foundational resource for its scientific and developmental applications. While a complete, official Material Safety Data Sheet for the deuterated compound is not publicly accessible, the data presented herein, largely based on the parent compound, offers a robust starting point for safety and handling procedures. The outlined experimental protocols and the visualization of its signaling pathway provide a framework for the in-depth investigation of its pharmacological



properties. Researchers are encouraged to consult supplier-specific safety data sheets as they become available and to conduct their own risk assessments prior to use.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. scbt.com [scbt.com]
- To cite this document: BenchChem. [rac Practolol-d3 material safety data sheet (MSDS)].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b587756#rac-practolol-d3-material-safety-data-sheet-msds]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.